2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include basic catalysts like potassium carbonate (K₂CO₃) or organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Polysubstituted 2-amino-4H-pyran-3-carbonitriles: These derivatives have diverse pharmacological properties and are structurally related to the compound .
Uniqueness
2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C20H16N4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N4O3/c1-26-12-5-2-10(3-6-12)16-13-7-4-11(25)8-15(13)27-20-17(16)18(22)14(9-21)19(23)24-20/h2-8,16,25H,1H3,(H4,22,23,24) |
InChI Key |
KAKLIISZFLQTCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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